3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8H,6,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRFVGOIELRZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in a water-THF mixture at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of phenylpropanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amines.
Scientific Research Applications
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine, forming a stable carbamate linkage that prevents unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Phenyl Ring
3-(4-Hydroxyphenyl)propanoic Acid
- Structure : Features a hydroxyl (-OH) group instead of the Boc group.
- Properties :
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Structure: Contains both -OH and electron-withdrawing nitro (-NO₂) groups.
- Properties :
- Enhanced acidity (lower pKa) due to nitro group resonance effects.
- Reactivity: Nitro group facilitates electrophilic substitution but increases explosion risk under extreme conditions .
- Hazard Profile: Requires stringent handling (e.g., ventilation, protective gear) due to corrosive and irritant properties .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Structure : Substituted with a trifluoromethyl (-CF₃) group.
- Properties :
Variations in the Acid Backbone
2-[4-(tert-Butyl)phenoxy]propanoic Acid
- Structure: Phenoxy linkage replaces the direct phenyl-propanoic acid bond.
- Properties :
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Structure: Boc group protects an amino group on a branched propanoic acid.
- Properties: Amino Protection: Enables selective reactions in peptide synthesis (CAS 16948-10-0) . Stability: Boc group prevents undesired side reactions during acidic or basic conditions.
Key Research Findings
- Boc Group Utility: The Boc group in 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid offers superior stability under basic conditions compared to -OH or -NO₂ analogs, making it ideal for multi-step syntheses .
- Acidity Trends: Electron-withdrawing groups (e.g., -CF₃, -NO₂) significantly lower pKa values, influencing solubility and reactivity in aqueous environments .
- Safety Considerations: Compounds with unprotected reactive groups (e.g., -OH, -NO₂) require rigorous safety protocols, whereas Boc analogs pose lower immediate hazards .
Biological Activity
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 337.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a phenyl ring, which may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Anticancer Activity : The compound's structural motifs suggest potential utility in targeting cancer pathways.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory responses.
- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, impacting metabolic pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key insights from SAR studies include:
- Substituent Effects : The presence of the tert-butoxy group can affect solubility and bioavailability.
- Distance Between Functional Groups : The spatial arrangement of the carboxylic acid and phenyl ring is crucial for receptor binding and activation.
- Stereochemistry : The (S)-configuration at the α-position enhances biological activity compared to its (R)-counterpart.
Synthesis
The synthesis of this compound involves several steps:
- Protection of Amino Groups : The amino group is protected using a tert-butoxycarbonyl group.
- Formation of the Propanoic Acid Backbone : This is achieved through standard organic synthesis techniques involving coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity levels above 98%.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on PPAR (peroxisome proliferator-activated receptor) ligands highlighted that modifications to the phenylpropanoic acid structure could yield selective agonists for different PPAR subtypes, which are crucial in regulating metabolic processes and inflammation .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Tert-butoxy protection | Potential anticancer activity |
| KCL | PPARα-selective agonist | Metabolic regulation |
| TIPP-401 | Dual PPARα/δ agonist | Anti-inflammatory effects |
Q & A
Q. What are the standard synthetic routes for preparing 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Subsequent coupling of the Boc-protected phenyl intermediate with propanoic acid derivatives can be achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, as demonstrated in peptide synthesis protocols . Purification often involves column chromatography or recrystallization to isolate the product.
Q. How is the tert-butoxycarbonyl (Boc) group removed under laboratory conditions?
The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. Deprotection typically occurs under mild acidic conditions (e.g., 10–50% TFA v/v) at room temperature. Care must be taken to avoid prolonged exposure to acidic environments, as this may degrade sensitive functional groups in the molecule .
Q. What safety precautions are essential when handling this compound?
Wear appropriate PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause irritation. In case of exposure, rinse thoroughly with water and seek medical attention. Refer to safety data sheets for specific first-aid measures and storage guidelines (e.g., store at 2–8°C in a dry, inert atmosphere) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in downstream applications?
The bulky tert-butyl group adjacent to the carbonyl moiety reduces nucleophilic attack rates, particularly in esterification or amidation reactions. This steric effect necessitates optimized coupling conditions, such as elevated temperatures (40–60°C) or prolonged reaction times. For example, in peptide synthesis, this may require activating agents like HATU or PyBOP to enhance reactivity .
Q. What analytical techniques are recommended for structural validation and purity assessment?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.8 ppm).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures purity (>98%).
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₉NO₄: calculated 278.1387, observed 278.1385) .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Yield variations often stem from differences in purification methods or reaction scales. For instance:
- Solvent Choice: Use anhydrous DMF or THF to minimize side reactions.
- Catalyst Optimization: Replace DCC with EDC·HCl for better solubility.
- Chromatography: Employ gradient elution (hexane/ethyl acetate) to separate unreacted starting materials. Comparative studies using TLC monitoring can identify incomplete reactions .
Q. What strategies prevent premature Boc deprotection during multi-step syntheses?
- pH Control: Maintain neutral to slightly basic conditions (pH 7–8) in aqueous reactions.
- Temperature: Avoid prolonged heating (>60°C) in protic solvents like methanol.
- Alternative Protecting Groups: For acid-sensitive steps, consider using Fmoc (base-labile) protection temporarily .
Methodological Considerations
Q. How is this compound utilized as a building block in drug discovery?
The Boc-protected phenylpropanoic acid scaffold serves as a key intermediate in:
Q. What computational methods predict the compound’s solubility and reactivity?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model solvation free energy and frontier molecular orbitals. For example, logP values (~2.5) indicate moderate lipophilicity, aligning with experimental solubility in DMSO or ethanol .
Contradiction Analysis
- Stability in Protic Solvents: While some protocols recommend methanol for recrystallization, others report partial Boc cleavage in methanol over 24 hours. Resolve this by using chilled methanol (<0°C) and limiting solvent contact time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
